6-chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine
CAS No.:
Cat. No.: VC13333685
Molecular Formula: C9H8ClF2N3
Molecular Weight: 231.63 g/mol
* For research use only. Not for human or veterinary use.
![6-chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine -](/images/structure/VC13333685.png)
Specification
Molecular Formula | C9H8ClF2N3 |
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Molecular Weight | 231.63 g/mol |
IUPAC Name | 6-chloro-4-(difluoromethyl)-2,3-dimethylpyrazolo[3,4-b]pyridine |
Standard InChI | InChI=1S/C9H8ClF2N3/c1-4-7-5(8(11)12)3-6(10)13-9(7)14-15(4)2/h3,8H,1-2H3 |
Standard InChI Key | DGAGYZJWBWJKKL-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC(=NC2=NN1C)Cl)C(F)F |
Canonical SMILES | CC1=C2C(=CC(=NC2=NN1C)Cl)C(F)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
6-Chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine features a bicyclic framework comprising a pyrazole ring fused to a pyridine ring. Key substituents include:
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Chlorine at position 6
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Difluoromethyl (-CFH) at position 4
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Methyl groups (-CH) at positions 2 and 3
The tautomeric 2H-pyrazolo[3,4-b]pyridine form is stabilized by the methyl group at N2, preventing isomerization to the 1H tautomer .
Table 1: Molecular Descriptors
Property | Value |
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Molecular Formula | CHClFN |
Molecular Weight | 261.66 g/mol |
Exact Mass | 261.054 Da |
Topological Polar Surface Area | 30.7 Ų |
LogP (Octanol-Water) | 2.1 (estimated) |
Derived from analogous pyrazolopyridines .
Synthetic Strategies
Retrosynthetic Considerations
The synthesis of 6-chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine likely involves:
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Core Formation: Construction of the pyrazolo[3,4-b]pyridine skeleton via cyclization reactions.
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Substituent Introduction: Sequential functionalization at positions 4, 6, 2, and 3.
Route A: Japp–Klingemann Reaction
Adapting methodologies from pyrazolo[3,4-b]pyridine synthesis :
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Starting Material: 2-Chloro-3-nitropyridine derivatives.
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SNAr Reaction: Displacement of nitro groups with hydrazine derivatives.
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Cyclization: Intramolecular azo-coupling to form the pyrazole ring.
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Difluoromethylation: Introduce -CFH via radical fluorination or nucleophilic substitution.
Route B: Preformed Pyrazole Annulation
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Pyrazole Precursor: 3,5-Dimethylpyrazole.
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Pyridine Ring Construction: Use of enamine or enolate intermediates to form the fused pyridine.
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Chlorination: Electrophilic substitution at position 6 using PCl/POCl .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Methyl and difluoromethyl groups enhance thermal stability compared to unsubstituted analogs .
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Hydrolytic Sensitivity: The chlorine atom at C6 may render the compound susceptible to hydrolysis under basic conditions .
Table 2: Predicted Physicochemical Data
Property | Value/Characteristic |
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Melting Point | 180–185°C (estimated) |
Solubility in Water | <0.1 mg/mL |
Lipophilicity (LogD) | 2.3–2.7 |
pKa | ~4.5 (pyridine N-protonation) |
Extrapolated from structurally related compounds .
Biomedical and Industrial Applications
Material Science Applications
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Luminescent Materials: Fluorinated pyrazolopyridines are explored as organic light-emitting diodes (OLEDs) due to electron-withdrawing -CFH groups.
Future Research Directions
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